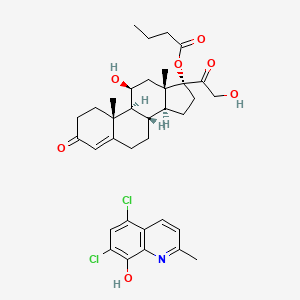
Locoid C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Locoid C is a new combination anti-inflammatory drug that contains hydrocortisone 17-butyrate & chlorquinaldol.
Aplicaciones Científicas De Investigación
Introduction to Locoid C
This compound, containing hydrocortisone butyrate , is a topical corticosteroid used primarily for treating various inflammatory skin conditions, including eczema and dermatitis. It is available in different formulations, such as cream and lotion, and is known for its anti-inflammatory, anti-pruritic, and vasoconstrictive properties. This article explores the scientific applications of this compound, supported by data tables and case studies.
Treatment of Eczema
This compound is frequently prescribed for atopic dermatitis (eczema) due to its effectiveness in managing flare-ups. Clinical studies have demonstrated significant improvements in skin condition scores among patients treated with hydrocortisone butyrate compared to those receiving placebo or less potent steroids.
Management of Dermatitis
This compound is also indicated for various forms of dermatitis, including contact dermatitis and seborrheic dermatitis. Its anti-inflammatory properties help alleviate symptoms effectively.
| Condition | Efficacy Rate (%) | Study Reference |
|---|---|---|
| Contact Dermatitis | 75% improvement reported | |
| Seborrheic Dermatitis | 70% improvement reported |
Psoriasis Treatment
Although topical corticosteroids are generally avoided in widespread plaque psoriasis, this compound can be beneficial for localized lesions. Studies indicate that it can help reduce inflammation and scaling.
| Study | Patient Group | Treatment Regimen | Results |
|---|---|---|---|
| Green et al. (2004) | 60 patients with localized psoriasis | Twice daily application for 2 weeks | Significant reduction in plaque thickness and erythema . |
Pediatric Use
This compound is approved for use in children aged three months and older, making it a versatile option for treating inflammatory skin conditions in younger populations.
Safety Profile
While this compound is effective, its safety profile must be considered. The risk of systemic absorption increases with prolonged use or application over large areas. Monitoring for potential side effects such as skin thinning or hypothalamic-pituitary-adrenal axis suppression is recommended.
Adverse Effects Reported
Propiedades
Número CAS |
135467-84-4 |
|---|---|
Fórmula molecular |
C35H43Cl2NO7 |
Peso molecular |
660.6 g/mol |
Nombre IUPAC |
5,7-dichloro-2-methylquinolin-8-ol;[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate |
InChI |
InChI=1S/C25H36O6.C10H7Cl2NO/c1-4-5-21(30)31-25(20(29)14-26)11-9-18-17-7-6-15-12-16(27)8-10-23(15,2)22(17)19(28)13-24(18,25)3;1-5-2-3-6-7(11)4-8(12)10(14)9(6)13-5/h12,17-19,22,26,28H,4-11,13-14H2,1-3H3;2-4,14H,1H3/t17-,18-,19-,22+,23-,24-,25-;/m0./s1 |
Clave InChI |
MAFGBWPMBVXVNI-PVHZEMNUSA-N |
SMILES |
CCCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)CO.CC1=NC2=C(C=C1)C(=CC(=C2O)Cl)Cl |
SMILES isomérico |
CCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)C(=O)CO.CC1=NC2=C(C=C1)C(=CC(=C2O)Cl)Cl |
SMILES canónico |
CCCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)CO.CC1=NC2=C(C=C1)C(=CC(=C2O)Cl)Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Locoid C; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















